2-Chlorophenol-3,4,5,6-d4

Analytical Chemistry Mass Spectrometry Isotope Dilution

2-Chlorophenol-3,4,5,6-d4 is a perdeuterated aromatic chlorophenol in which the four hydrogen atoms at positions 3, 4, 5, and 6 of the phenolic ring are substituted with deuterium (²H), yielding a molecular formula of C₆HD₄ClO with a molecular weight of 132.58 g/mol. This isotopic modification produces a characteristic +4 Da mass shift (M+4) relative to the native 2-chlorophenol (MW 128.56 g/mol, CAS 95-57-8) while preserving nearly identical physicochemical properties, including a density of 1.279 g/mL at 25°C, melting point of 8°C, and boiling point range of 175–176°C.

Molecular Formula C6H5ClO
Molecular Weight 132.58 g/mol
CAS No. 93951-73-6
Cat. No. B165308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenol-3,4,5,6-d4
CAS93951-73-6
Synonymso-Chlorophenol-ring-d4
Molecular FormulaC6H5ClO
Molecular Weight132.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)Cl
InChIInChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D
InChIKeyISPYQTSUDJAMAB-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenol-3,4,5,6-d4 (CAS 93951-73-6): Isotopic Specifications and Analytical Grade Profile


2-Chlorophenol-3,4,5,6-d4 is a perdeuterated aromatic chlorophenol in which the four hydrogen atoms at positions 3, 4, 5, and 6 of the phenolic ring are substituted with deuterium (²H), yielding a molecular formula of C₆HD₄ClO with a molecular weight of 132.58 g/mol [1]. This isotopic modification produces a characteristic +4 Da mass shift (M+4) relative to the native 2-chlorophenol (MW 128.56 g/mol, CAS 95-57-8) while preserving nearly identical physicochemical properties, including a density of 1.279 g/mL at 25°C, melting point of 8°C, and boiling point range of 175–176°C [2]. Commercially available at isotopic enrichments of ≥98 atom % D, this compound is supplied as a neat liquid and is primarily intended for use as a stable isotope-labeled internal standard or surrogate standard in quantitative analytical workflows .

Why 2-Chlorophenol-3,4,5,6-d4 Cannot Be Replaced by Non-Deuterated 2-Chlorophenol in Quantitative MS Analysis


Non-deuterated 2-chlorophenol (CAS 95-57-8) and deuterated 2-chlorophenol-3,4,5,6-d4 (CAS 93951-73-6) exhibit virtually indistinguishable chemical reactivity and chromatographic behavior, yet their mass spectral signatures differ fundamentally . In complex environmental or biological matrices, the native analyte co-elutes with and is indistinguishable from the target compound, making accurate quantification without an isotopically distinct internal standard unreliable [1]. Substituting non-deuterated 2-chlorophenol as an internal standard fails to correct for matrix-induced ion suppression/enhancement, variable extraction recovery, or injection volume fluctuations, as it shares the identical mass-to-charge ratio as the analyte [2]. The deuterated analog, by contrast, possesses a +4 Da mass shift, enabling simultaneous detection in the mass spectrometer without spectral interference while co-eluting identically with the target analyte—thereby providing the requisite correction for all sources of analytical variability .

Head-to-Head Evidence: 2-Chlorophenol-3,4,5,6-d4 vs. Unlabeled 2-Chlorophenol and Positional Isomers


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Co-Elution Without Spectral Interference

The deuterium labeling of 2-Chlorophenol-3,4,5,6-d4 produces a +4 Da mass shift (M+4) relative to unlabeled 2-chlorophenol (MW 128.56 → 132.58 g/mol), enabling simultaneous detection by mass spectrometry without overlapping ion signals . This mass difference is essential for isotope dilution mass spectrometry (IDMS), where the deuterated analog co-elutes with the native analyte but is resolved in the mass analyzer, providing an internal standard that corrects for matrix effects, extraction losses, and injection variability [1]. In the gas chromatography–tandem mass spectrometry (GC–MS/MS) determination of chlorophenols in seawater, the application of a deuterated internal standard enabled limits of detection ranging from 0.06 to 0.26 ng/L, which is 100–1,000 times lower than regulatory maximum permissible concentration thresholds [2].

Analytical Chemistry Mass Spectrometry Isotope Dilution

Regulatory Method Compliance: EPA CLP Inclusion as a Certified Surrogate Standard

2-Chlorophenol-3,4,5,6-d4 is explicitly listed as a component of the US EPA Contract Laboratory Program (CLP) Semivolatiles Surrogate Standards Mix (concentration: 4,000 μg/mL in methylene chloride) [1]. The EPA CLP methods require the use of surrogate standards to monitor method performance on a sample-by-sample basis; deuterated analogs of target analytes are specified because they provide more representative information regarding matrix effects compared to non-deuterated surrogates [2]. In contrast, unlabeled 2-chlorophenol is not listed as an EPA CLP surrogate standard component—it is instead a target analyte on the EPA Target Compound List (TCL) for hazardous waste site characterization [1]. The inclusion of 2-Chlorophenol-3,4,5,6-d4 in certified reference material (CRM) mixes produced and certified in accordance with ISO 17034 and ISO/IEC 17025 further differentiates it from unlabeled chlorophenols that lack this level of metrological traceability .

Environmental Analysis Regulatory Compliance Method Validation

Isotopic Purity Specification: ≥98 Atom % D Enrichment Enables Quantification at Sub-ng/L Levels

Commercial 2-Chlorophenol-3,4,5,6-d4 is supplied with a minimum isotopic enrichment specification of 98 atom % D [1]. This high isotopic purity is critical for achieving the low limits of detection required in environmental trace analysis. In a validated GC–MS/MS method for chlorophenol determination in seawater, the use of deuterated internal standards enabled limits of detection in the range of 0.06–0.26 ng/L, which is approximately 2–3 orders of magnitude (100–1,000×) lower than the maximum permissible concentration standards established for these pollutants [2]. Unlabeled 2-chlorophenol, when used as a reference standard, cannot provide comparable analytical sensitivity because it lacks the distinct mass signature required for isotope dilution correction of matrix effects and extraction losses . The isotopic enrichment specification of ≥98 atom % D ensures that the residual unlabeled fraction (≤2%) does not meaningfully interfere with quantification of the target analyte [1].

Isotopic Purity Analytical Sensitivity Trace Analysis

Chromatographic Co-Elution with Native Analyte: Physicochemical Property Preservation

2-Chlorophenol-3,4,5,6-d4 exhibits physicochemical properties that are experimentally indistinguishable from unlabeled 2-chlorophenol: both have a melting point of 8°C (lit.), boiling point of 175–176°C (lit.), and density of approximately 1.28 g/mL at 25°C [1]. This property preservation ensures that the deuterated analog co-elutes identically with the native analyte in both gas chromatography (GC) and liquid chromatography (LC) separations, a requirement for accurate internal standard correction . In contrast, 4-chlorophenol (CAS 106-48-9) exhibits a markedly different physical state (solid vs. liquid at room temperature), a higher melting point (43.2–43.7°C), a higher boiling point (220°C), a different pKa (9.18 vs. 8.49 at 25°C), and a different log Kow (2.4 vs. 2.17) [2]. These differences preclude 4-chlorophenol—whether deuterated or unlabeled—from serving as a co-eluting internal standard for 2-chlorophenol quantification, as the chromatographic retention time will differ .

Chromatography Internal Standard Method Validation

Environmental Fate Tracing: Deuterium Labeling Enables Distinction from Background Contamination

The photochemical degradation pathway of 2-chlorophenol differs fundamentally from that of its positional isomers. Under dilute aqueous photolysis conditions, 2-chlorophenol in molecular form undergoes specific conversion to pyrocatechol (1,2-dihydroxybenzene) via C–Cl bond scission, whereas 4-chlorophenol exhibits non-specific photochemical conversion yielding hydroquinone and polyphenolic oligomers [1]. The deuterium labeling of 2-Chlorophenol-3,4,5,6-d4 enables researchers to track the specific fate of the 2-chlorophenol molecule through this distinct degradation pathway, even in the presence of background 2-chlorophenol contamination from natural or anthropogenic sources . This capability is not achievable with unlabeled 2-chlorophenol, which cannot be distinguished from background 2-chlorophenol in environmental samples [2]. The deuterium atoms in the aromatic ring remain intact during initial photochemical C–Cl bond scission, allowing the labeled pyrocatechol degradation product to be tracked by mass spectrometry .

Environmental Fate Biodegradation Stable Isotope Probing

Certified Reference Material Grade: ISO 17034 and ISO/IEC 17025 Accreditation

2-Chlorophenol-3,4,5,6-d4 is available as a TraceCERT® Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) [1]. This level of metrological traceability is not available for unlabeled 2-chlorophenol when procured as a general reagent-grade chemical. The CRM-grade product includes a Certificate of Analysis documenting lot-specific purity, isotopic enrichment, and measurement uncertainty, providing the documentation required for regulatory submissions (e.g., ANDA, DMF) and method validation under Good Laboratory Practice (GLP) guidelines . In contrast, unlabeled 2-chlorophenol sourced as a reagent-grade chemical lacks the third-party accreditation and documented measurement uncertainty required for quantitative analytical method validation in regulated environments [2].

Quality Assurance Certified Reference Material ISO Accreditation

Procurement-Driven Applications for 2-Chlorophenol-3,4,5,6-d4 in Analytical and Environmental Research


EPA-Compliant Semivolatile Organic Analysis in Environmental Monitoring

For laboratories performing EPA Contract Laboratory Program (CLP) semivolatile organic analysis (SVOA) on groundwater, soil, and sediment samples, 2-Chlorophenol-3,4,5,6-d4 is a required surrogate standard component. It is supplied in certified multi-component mixes at 4,000 μg/mL in methylene chloride [1] or 1,500 μg/mL in methanol/dichloromethane , enabling sample-by-sample monitoring of method accuracy and precision. The compound's inclusion in these CRM mixes—certified to ISO 17034 and ISO/IEC 17025—provides the metrological traceability required for regulatory compliance and data defensibility in Superfund site characterization [1].

Trace-Level Quantification of 2-Chlorophenol in Seawater and Complex Matrices

When quantifying 2-chlorophenol at sub-ng/L concentrations in seawater or other high-ionic-strength matrices, 2-Chlorophenol-3,4,5,6-d4 serves as the deuterated internal standard for isotope dilution GC–MS/MS. This approach enabled limits of detection of 0.06–0.26 ng/L in validated methods, achieving sensitivity 2–3 orders of magnitude below regulatory maximum permissible concentration thresholds [1]. The 98 atom % D isotopic enrichment ensures that residual unlabeled fraction does not interfere with quantification, while the +4 Da mass shift provides complete mass spectral resolution from the native analyte .

Environmental Fate and Photodegradation Pathway Tracing Studies

For research investigating the aqueous photolysis of monochlorophenols, 2-Chlorophenol-3,4,5,6-d4 provides a stable-isotope tracer that can be distinguished from background 2-chlorophenol contamination. Under dilute aqueous photolysis conditions, 2-chlorophenol undergoes specific conversion to pyrocatechol via C–Cl bond scission, a pathway distinct from that of 4-chlorophenol which yields hydroquinone and polyphenolic oligomers non-specifically [1]. The deuterium-labeled aromatic ring remains intact during initial photochemical degradation, enabling mass spectrometric tracking of the labeled pyrocatechol product and accurate mass balance calculations in environmental fate studies .

LC–MS/MS and GC–MS/MS Method Development and Validation

During the development and validation of quantitative analytical methods for chlorophenols in biological or environmental matrices, 2-Chlorophenol-3,4,5,6-d4 serves as the optimal internal standard for correcting matrix effects, extraction recovery variability, and ion suppression/enhancement in electrospray ionization LC–MS/MS or electron ionization GC–MS/MS [1]. Its physicochemical properties—including melting point (8°C), boiling point (175–176°C), and density (1.279 g/mL at 25°C)—are experimentally indistinguishable from unlabeled 2-chlorophenol, ensuring identical chromatographic retention and extraction behavior while providing the distinct mass signature required for isotope dilution quantification .

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